3,4-Xylylmercuric chloride

Description

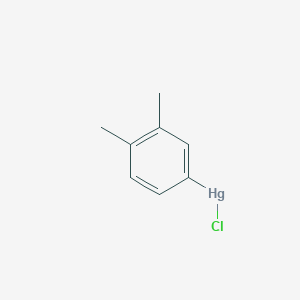

3,4-Xylylmercuric chloride is an organomercury compound characterized by a mercury atom bonded to a 3,4-dimethylbenzyl (xylyl) group and a chloride ion. Such compounds are historically significant in organic synthesis and industrial applications due to their reactivity and catalytic properties. However, organomercury compounds are highly toxic and regulated under modern safety protocols. This absence limits a detailed structural or toxicological analysis of the compound itself.

Properties

CAS No. |

40138-90-7 |

|---|---|

Molecular Formula |

C8H9ClHg |

Molecular Weight |

341.20 g/mol |

IUPAC Name |

chloro-(3,4-dimethylphenyl)mercury |

InChI |

InChI=1S/C8H9.ClH.Hg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q;;+1/p-1 |

InChI Key |

UANQYEYTKQDPMK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)[Hg]Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,4-xylylmercuric chloride typically involves the reaction of 3,4-dimethylbenzene (xylyl) with mercuric chloride. One common method is the direct mercuration of the aromatic ring using mercuric acetate followed by treatment with hydrochloric acid to yield the desired product. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the mercuration process.

Chemical Reactions Analysis

3,4-Xylylmercuric chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The mercury atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium sulfide or thiourea.

Reduction Reactions: The compound can be reduced to form 3,4-dimethylbenzene by using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.

Scientific Research Applications

3,4-Xylylmercuric chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the study of organomercury compounds and their reactivity.

Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems, including enzyme inhibition and protein interactions.

Medicine: Research on this compound contributes to understanding the toxicological effects of mercury compounds and developing potential treatments for mercury poisoning.

Industry: While not widely used in industrial applications, it serves as a model compound for studying the behavior of organomercury compounds in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-xylylmercuric chloride involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. The compound’s effects are mediated through its ability to form strong bonds with sulfur-containing amino acids, affecting the structure and function of proteins.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Comparison with Inorganic Mercury Chlorides

- Mercuric Chloride (HgCl₂): Structure: A linear inorganic compound with mercury(II) bonded to two chloride ions . Toxicity: Classified as acutely toxic (H314, H302) and corrosive, requiring stringent handling precautions . Applications: Used historically as a disinfectant and catalyst, but largely phased out due to toxicity.

Comparison with Substituted Benzyl Chlorides

3,4-Dimethoxybenzyl Chloride (C₉H₁₁ClO₂):

3,4-Dichlorobenzyl Chloride :

- Structure : Features chlorine atoms at the 3 and 4 positions on the benzene ring .

- Applications : Likely used in agrochemical or polymer synthesis.

- Key Difference : Unlike mercury-based compounds, chlorinated benzyl derivatives are less persistent in the environment but still require careful handling.

Comparison with Sulfonyl Chlorides

- 3,4-Dichlorobenzenesulfonyl Chloride :

Critical Analysis of Data Gaps

The provided evidence lacks direct information on 3,4-Xylylmercuric chloride, including:

- Physicochemical Properties : Melting/boiling points, solubility, stability.

- Toxicological Data : LD50 values, environmental impact, or regulatory status.

- Synthetic Applications : Reaction mechanisms or industrial use cases.

Organomercury compounds generally pose higher neurotoxic risks than the chlorinated benzyl or sulfonyl derivatives listed in the evidence . However, without specific data, this remains an extrapolation.

Q & A

Q. What are the established methods for synthesizing 3,4-xylylmercuric chloride, and how can purity be optimized?

Synthesis typically involves mercury insertion into aromatic precursors. For example, mercury chloride may react with 3,4-dimethylbenzene derivatives under controlled conditions. Key steps include:

- Mercuration : Use HgCl₂ in acidic media to introduce mercury into the aromatic ring.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography to remove unreacted precursors .

- Purity validation : Melting point analysis (50–53°C for analogous chlorides) and HPLC with UV detection .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm aromatic substitution patterns and Hg-C bonding.

- Mass spectrometry : High-resolution MS (Exact Mass: ~186.04) to verify molecular composition .

- FT-IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and Hg-C vibrations (~450 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation (LD₅₀: 4700 mg/kg in rats for analogous compounds) .

- Waste disposal : Neutralize mercury residues with sulfide solutions before disposal .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Kinetic studies : Monitor reaction rates under varying temperatures/pH to infer intermediates.

- Isotopic labeling : Use deuterated solvents to track proton transfer steps in Hg-C bond formation .

- Computational modeling : DFT calculations to simulate transition states and orbital interactions .

Q. What advanced structural analysis methods resolve crystallographic uncertainties in organomercury compounds?

- Single-crystal X-ray diffraction : Determine bond lengths (e.g., Hg-C ≈ 2.05 Å) and angles to confirm stereochemistry.

- Electron density maps : Identify potential lattice defects or co-crystallized solvents .

Q. How should researchers address contradictions in toxicity data for this compound?

- Dose-response analysis : Compare LD₅₀ values across species (e.g., 5 g/kg in mice vs. 4.7 g/kg in rats) to assess interspecies variability .

- Tumorigenicity evaluation : Subchronic exposure studies (e.g., 2100 mg/kg over 42 weeks) to differentiate acute vs. chronic effects .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in organomercury research?

- Multivariate regression : Correlate physicochemical properties (e.g., logP = 2.22) with biological activity .

- Error propagation analysis : Quantify uncertainties in spectroscopic or crystallographic measurements (e.g., mean σ(C–C) = 0.005 Å) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.